3,4-Dimethylphenylmagnesium chloride

Catalog No.
S1485870
CAS No.
102928-12-1
M.F
C8H9ClMg
M. Wt
164.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylphenylmagnesium chloride

CAS Number

102928-12-1

Product Name

3,4-Dimethylphenylmagnesium chloride

IUPAC Name

magnesium;1,2-dimethylbenzene-5-ide;chloride

Molecular Formula

C8H9ClMg

Molecular Weight

164.91 g/mol

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GWASNGNCVSXDRR-UHFFFAOYSA-M

SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-]

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-]

Synthesis of Complex Molecules:

,4-Dimethylphenylmagnesium chloride, also known as 3,4-xylenylmagnesium chloride, is an organometallic compound used in organic synthesis as a Grignard reagent. Grignard reagents are powerful nucleophiles, meaning they are electron-rich species that readily donate electrons to other molecules. This property makes 3,4-dimethylphenylmagnesium chloride valuable for forming new carbon-carbon bonds in the construction of complex organic molecules.

Studies have shown its effectiveness in various reactions, including:

  • Alkylation: Reacting with organic halides (R-X) to form new carbon-carbon bonds (C-C) by displacing the halogen (X) with the dimethylphenyl group [(CH3)2C6H3] .
  • Acylation: Reacting with carbonyl compounds (C=O) like aldehydes and ketones to form alcohols through nucleophilic addition .
  • Carboxylation: Reacting with carbon dioxide (CO2) to form carboxylic acids .

Research in Medicinal Chemistry:

The ability of 3,4-dimethylphenylmagnesium chloride to participate in various organic reactions makes it a valuable tool in medicinal chemistry research. Scientists can utilize this compound to:

  • Synthesize novel drug candidates: By incorporating the 3,4-dimethylphenyl group into potential drug molecules, researchers can explore the impact of this group on the molecule's biological properties, such as potency and selectivity .
  • Study the mechanism of action of existing drugs: By using 3,4-dimethylphenylmagnesium chloride to create isotopically labeled analogs of existing drugs, researchers can gain insights into how these drugs interact with their targets in the body .

Additional Applications:

Beyond organic synthesis and medicinal chemistry, 3,4-dimethylphenylmagnesium chloride finds applications in other areas of scientific research, such as:

  • Material science: As a precursor for the synthesis of new materials with specific properties, such as conductivity or thermal stability .
  • Catalysis: As a component in catalytic systems for various chemical reactions .

3,4-Dimethylphenylmagnesium chloride is an organometallic compound with the molecular formula C₈H₉ClMg. It is categorized as a Grignard reagent, which are compounds containing a carbon-magnesium bond. This particular compound is characterized by the presence of two methyl groups attached to the phenyl ring at the 3 and 4 positions, making it a derivative of dimethylphenyl. Grignard reagents like 3,4-dimethylphenylmagnesium chloride are highly reactive and are used extensively in organic synthesis due to their ability to act as nucleophiles in various

Grignard reagents are air and moisture sensitive, and can ignite upon contact with water or protic solvents, releasing flammable hydrocarbons. They also react exothermically with many other functional groups. Me2PhMgCl is considered a flammable solid and may cause skin and eye irritation [].

Typical of Grignard reagents:

  • Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For example:
    C8H9ClMg+RCHOC8H10 OH +MgCl(OR)\text{C}_8\text{H}_9\text{ClMg}+\text{RCHO}\rightarrow \text{C}_8\text{H}_{10}\text{ OH }+\text{MgCl}(\text{OR})
  • Reaction with Water: When treated with water or alcohols, it releases methane and forms the corresponding magnesium alkoxide:
    C8H9ClMg+H2OC8H9OH+MgClOH\text{C}_8\text{H}_9\text{ClMg}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_9\text{OH}+\text{MgClOH}
  • Coupling Reactions: It can be utilized in coupling reactions to synthesize biphenyl derivatives when reacted with aryl halides .

3,4-Dimethylphenylmagnesium chloride can be synthesized through the reaction of 3,4-dimethylchlorobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

C8H10Cl+MgC8H9ClMg\text{C}_8\text{H}_{10}\text{Cl}+\text{Mg}\rightarrow \text{C}_8\text{H}_9\text{ClMg}

This method requires strict anhydrous conditions to prevent the premature reaction of the Grignard reagent with moisture .

The primary applications of 3,4-dimethylphenylmagnesium chloride include:

  • Organic Synthesis: It serves as a nucleophile in synthesizing complex organic molecules.
  • Pharmaceutical Chemistry: Used in the development of pharmaceutical intermediates.
  • Material Science: Potential applications in creating new materials through polymerization reactions involving Grignard reagents .

Interaction studies involving 3,4-dimethylphenylmagnesium chloride focus on its reactivity with various electrophiles and its role in cross-coupling reactions. These studies are crucial for understanding how this compound can be effectively utilized in synthetic pathways to produce desired organic compounds. The interactions typically involve electrophilic species such as carbonyls or halides .

Several compounds share structural similarities with 3,4-dimethylphenylmagnesium chloride. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Phenylmagnesium chlorideC₆H₅MgClBasic structure; lacks methyl substituents
3-Methylphenylmagnesium chlorideC₇H₉ClMgOnly one methyl group; less steric hindrance
4-Methylphenylmagnesium chlorideC₇H₉ClMgSimilar to above but methyl at different position
3,5-Dimethylphenylmagnesium chlorideC₈H₉ClMgMethyl groups at positions 3 and 5; different reactivity due to substitution pattern

The unique aspect of 3,4-dimethylphenylmagnesium chloride lies in its dual methyl substitution at the ortho positions relative to each other on the phenyl ring, which can influence its reactivity and sterics compared to other similar compounds .

Dates

Modify: 2023-08-15

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